4-Methyl-1,2,3,4-tetrahydroisoquinoline 4-Methyl-1,2,3,4-tetrahydroisoquinoline Poly(3-decylthiophene-2,5-diyl) (P3DT) is a conducting polymer with excellent electrical and optical properties. It is soluble in most of the organic solvents and can be used in a variety of electrochemical applications.

Brand Name: Vulcanchem
CAS No.: 110851-65-5
VCID: VC20747461
InChI: InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3
SMILES: CC1CNCC2=CC=CC=C12
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

4-Methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 110851-65-5

Cat. No.: VC20747461

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1,2,3,4-tetrahydroisoquinoline - 110851-65-5

CAS No. 110851-65-5
Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name 4-methyl-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3
Standard InChI Key TWIPIAJYKZMIPL-UHFFFAOYSA-N
SMILES CC1CNCC2=CC=CC=C12
Canonical SMILES CC1CNCC2=CC=CC=C12

Physical and Chemical Properties

The physical and chemical properties of 4-Methyl-1,2,3,4-tetrahydroisoquinoline play a crucial role in its behavior in chemical reactions and biological systems. The hydrochloride salt form is typically more stable for storage and handling purposes, as is common with many amine-containing compounds .

Structural Features

The tetrahydroisoquinoline scaffold provides a rigid framework with specific spatial arrangements of functional groups. The methyl substitution at position 4 creates distinct electronic and steric properties that differentiate it from other isomers such as the 1-methyl derivative. This positional variation significantly impacts the compound's physicochemical properties, including solubility, lipophilicity, and acid-base characteristics.

The nitrogen atom in the piperidine ring confers basic properties to the molecule, allowing for salt formation with acids such as hydrochloric acid. This property is reflected in the existence of the hydrochloride salt form (C₁₀H₁₄ClN) with a molecular weight of 183.68 g/mol .

Comparative Analysis with Related Compounds

To better understand the potential properties of 4-Methyl-1,2,3,4-tetrahydroisoquinoline, it is valuable to compare it with structurally related compounds that have been more extensively studied.

Comparison with 1-Methyl-1,2,3,4-tetrahydroisoquinoline

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been investigated for its remarkable pharmacological properties. Studies have demonstrated that 1MeTIQ possesses significant neuroprotective activity and can interact with dopamine receptors in their agonistic conformation . It inhibits the formation of 3,4-dihydroxyphenylacetic acid and reduces free radical production while shifting dopamine catabolism toward COMT-dependent O-methylation .

Additionally, 1MeTIQ has shown inhibitory effects on both MAO-A and MAO-B enzymes, resulting in increased neurotransmitter levels in the brain . It demonstrates significant antidepressant-like effects in behavioral models such as the forced swim test in rats .

CompoundSubstitution PatternDocumented Biological ActivitiesReference
4-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl at position 4Limited information available
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl at position 1Neuroprotective, antidepressant-like effects, MAO inhibition, dopamine receptor interactions

Given the structural relationship between these compounds, 4-Methyl-1,2,3,4-tetrahydroisoquinoline might exhibit some similar pharmacological properties, albeit with potentially different potencies and selectivity profiles due to the altered position of the methyl group.

Structure-Activity Relationships

The position of substituents on the tetrahydroisoquinoline scaffold significantly influences the biological and chemical properties of these compounds. The methyl group at the 4-position in 4-Methyl-1,2,3,4-tetrahydroisoquinoline likely confers distinct conformational and electronic properties compared to other positional isomers.

Positional Effects on Biological Activity

In the case of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, the methyl group at position 1 is associated with neuroprotective and antidepressant-like effects . The relocation of the methyl group to position 4, as in 4-Methyl-1,2,3,4-tetrahydroisoquinoline, would be expected to alter:

These structure-activity relationships are critical for understanding how structural modifications can be leveraged to optimize desired biological activities while minimizing unwanted effects.

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